bis-(1,3-Dithian-2-yl)methane-d
Description
Bis-(1,3-dithian-2-yl)methane-d (CAS: 105479-87-6) is a deuterated organosulfur compound with the molecular formula C₉H₁₄D₂S₄ and a molar mass of 254.5 g/mol . It consists of two 1,3-dithiane rings linked by a methylene group, with deuterium substitution at the central carbon. The compound is a pale-yellow to off-white solid, soluble in chloroform, dichloromethane, and ethyl acetate . Its primary applications include isotopic labeling in mechanistic studies and serving as a precursor in organic synthesis, particularly for sulfur-containing frameworks .
Properties
Molecular Formula |
C9H16S4 |
|---|---|
Molecular Weight |
253.5 g/mol |
IUPAC Name |
2-[deuterio(1,3-dithian-2-yl)methyl]-1,3-dithiane |
InChI |
InChI=1S/C9H16S4/c1-3-10-8(11-4-1)7-9-12-5-2-6-13-9/h8-9H,1-7H2/i7D |
InChI Key |
DCJKPLNHQJEQOL-WHRKIXHSSA-N |
Isomeric SMILES |
[2H]C(C1SCCCS1)C2SCCCS2 |
Canonical SMILES |
C1CSC(SC1)CC2SCCCS2 |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of bis-(1,3-Dithian-2-yl)methane-d typically involves the reaction of 1,3-dithiane with a deuterium-labeled formaldehyde source under controlled conditions. The key step is the formation of the methylene bridge (-CHD-) linking the two dithiane rings, where the hydrogen at the methylene carbon is replaced by deuterium (D) to yield the deuterated analogue.
- Starting materials: 1,3-dithiane and deuterated formaldehyde (e.g., deuterated paraformaldehyde or deuterated aqueous formaldehyde solution).
- Deuterium source: Deuterated water (D2O) or deuterated formaldehyde is used to ensure incorporation of deuterium at the methylene bridge.
- Reaction conditions: Acidic or Lewis acid catalysis in an inert solvent, often under anhydrous conditions to prevent proton exchange.
This synthetic approach allows for isotopic labeling, which is valuable in mechanistic studies and NMR spectroscopy due to the unique spin properties of deuterium.
Detailed Preparation Procedure
Reaction Scheme
Formation of 1,3-dithiane carbanion:
Treatment of 1,3-dithiane with a strong base (e.g., n-butyllithium) generates the lithio derivative at the 2-position.Reaction with deuterated formaldehyde:
The lithio-1,3-dithiane intermediate reacts with deuterated formaldehyde, leading to nucleophilic addition at the carbonyl carbon, forming a hydroxymethyl intermediate.Subsequent condensation:
Two equivalents of the lithio-1,3-dithiane react with one equivalent of deuterated formaldehyde, resulting in the formation of this compound with a deuterium atom at the methylene bridge.
Typical Experimental Conditions
- Solvent: Tetrahydrofuran (THF) or other aprotic solvents.
- Temperature: Low temperatures (e.g., -78 °C to 0 °C) to control reactivity and prevent side reactions.
- Reaction time: Several hours to overnight to ensure complete conversion.
- Work-up: Quenching with deuterated water or mild acid to preserve deuterium incorporation.
- Purification: Column chromatography or recrystallization to isolate pure this compound.
Analytical Data and Research Outcomes
| Property | Value |
|---|---|
| CAS Number | 31401-53-3 |
| Molecular Formula | C9H15DS4 |
| Molecular Weight | 253.49 g/mol |
| Density | 1.24 g/cm³ |
| Boiling Point | 403.6 °C at 760 mmHg |
| Flash Point | 283.8 °C |
| Exact Mass | 253.02 |
| LogP (Partition Coefficient) | 3.77 |
| Index of Refraction | 1.625 |
These data indicate that this compound is a stable, high-boiling compound with moderate lipophilicity, suitable for organic synthesis applications.
Alternative Synthetic Routes and Related Reagents
While the direct reaction of 1,3-dithiane with deuterated formaldehyde is the primary method, related synthetic strategies involve:
- Use of lithio derivatives of bis(methylthio)methane: These can be silylated or halogenated to generate intermediates for further functionalization.
- Synthesis of β-hydroxy dithiane derivatives: These intermediates can be prepared from functionalized alkynes or ketones and subsequently converted into dithiane derivatives, offering alternative routes to complex dithiane-containing molecules.
- Reductive desulfurization and other transformations: Methods involving electron donors or Lewis acid catalysis can be employed to modify dithiane rings or prepare related compounds.
Summary Table: Preparation Methods Comparison
Research Outcomes and Applications
- Isotopic labeling: The deuterium incorporation in this compound facilitates mechanistic studies and NMR investigations due to distinct deuterium NMR signals.
- Synthetic utility: Acts as an acyl anion equivalent in carbonyl chemistry, enabling the synthesis of complex sulfur-containing molecules.
- Pharmaceutical relevance: Derivatives of bis(1,3-dithian-2-yl)methane have shown potential antimicrobial activity, highlighting the importance of efficient synthetic access to these compounds.
Chemical Reactions Analysis
Bis-(1,3-dithian-2-yl)methane-d undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound back to its parent hydrocarbon.
Substitution: The compound can undergo substitution reactions, particularly at the sulfur atoms.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like lithium aluminum hydride . The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Bis-(1,3-dithian-2-yl)methane-d has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of bis-(1,3-dithian-2-yl)methane-d involves its ability to act as a protecting group for carbonyl compounds . The compound forms stable cyclic structures with carbonyl groups, preventing unwanted reactions during synthetic processes . The molecular targets and pathways involved include the formation of stable dithiane rings, which can be selectively deprotected under specific conditions .
Comparison with Similar Compounds
Structural and Functional Analogues
2-(1,3-Dithian-2-yl)indoles
- Structure : These compounds feature a 1,3-dithiane ring fused to an indole group, with protective groups (e.g., p-methoxyphenylsulfonyl) enhancing stability during reactions .
- Reactivity : The dithian-2-yl anion reacts efficiently with electrophiles, enabling C–C bond formation. This contrasts with bis-(1,3-dithian-2-yl)methane-d, which primarily serves as a deuterated building block rather than an electrophilic partner .
- Applications : Used in synthesizing indole derivatives for pharmaceuticals, whereas this compound is more specialized for isotopic labeling .
Bis-(hydroxyphenyl)-sulfides and Sulfones
- Structure : Aromatic dihydroxy compounds with sulfur linkages (e.g., bis-(3,5-dimethyl-4-hydroxyphenyl)-sulfide) .
- Reactivity: These compounds are polymer precursors (e.g., for polycarbonates), leveraging phenolic hydroxyl groups for condensation reactions. Unlike this compound, they lack deuterium and exhibit higher polarity due to hydroxyl groups .
- Applications : Industrial polymer synthesis vs. niche isotopic applications .
Physicochemical Properties
| Property | This compound | 2-(1,3-Dithian-2-yl)indoles | Bis-(hydroxyphenyl)-sulfides |
|---|---|---|---|
| Molecular Formula | C₉H₁₄D₂S₄ | C₁₁H₁₀NSS₂ | C₁₄H₁₄O₂S₂ |
| Molar Mass (g/mol) | 254.5 | ~260 | ~290 |
| Solubility | Chloroform, DCM, ethyl acetate | Polar aprotic solvents | Polar solvents (e.g., DMF) |
| Deuterium Content | Yes (central methylene) | No | No |
| Primary Use | Isotopic labeling | Pharmaceutical intermediates | Polymer precursors |
Data compiled from .
Q & A
Q. What are the standard synthetic routes for bis-(1,3-Dithian-2-yl)methane-d, and how does deuteration influence the protocol?
Answer: The deuterated variant is synthesized via thioacetalization using deuterated methylene sources (e.g., CD₂I₂) and 1,3-dimercaptopropane under anhydrous conditions . Key steps:
- Reaction stoichiometry: 2:1 molar ratio of 1,3-dimercaptopropane to deuterated methylene reagent.
- Solvent system: Tetrahydrofuran (THF) or dichloromethane (DCM) under nitrogen atmosphere.
- Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient).
Deuteration introduces isotopic labeling for mechanistic tracking but does not alter the reaction pathway. Confirm deuteration efficiency via <sup>2</sup>H NMR or mass spectrometry .
Q. What analytical techniques are critical for characterizing this compound?
Answer:
- Structural confirmation:
- <sup>1</sup>H/<sup>13</sup>C NMR: Identify non-deuterated protons (e.g., dithiane ring signals at δ 3.2–3.8 ppm) .
- FT-IR: S–C–S stretching vibrations (~680 cm⁻¹) .
- Isotopic purity:
- Crystallography: Single-crystal X-ray diffraction (monoclinic P2₁/c space group, unit cell parameters a = 13.0028 Å, b = 13.6790 Å) .
Advanced Research Questions
Q. How do reaction mechanisms differ between bis-(1,3-Dithian-2-yl)methane and its deuterated analog in radical-mediated cyclizations?
Answer: The methylene bridge’s deuteration slows radical initiation due to kinetic isotope effects (KIE ≈ 2–3) in reactions with peroxides or UV irradiation . Example:
Q. What strategies optimize regioselectivity in electrophilic substitutions on this compound?
Answer: Regioselectivity is controlled by:
- Electrophile choice: Soft electrophiles (e.g., alkyl halides) favor sulfur coordination; hard electrophiles (e.g., BF₃·OEt₂) target the methylene bridge .
- Solvent polarity: Polar aprotic solvents (DMF, DMSO) stabilize transition states for bridge substitution .
Example protocol:
Dissolve 0.1 mmol substrate in DMF.
Add 1.2 equiv. electrophile at –20°C.
Quench with NH₄Cl, extract with DCM.
Q. How does the crystal packing of this compound influence its stability under thermal stress?
Answer: The deuterated compound’s stability is enhanced by C–H···S and C–D···S interactions (distance ≈ 3.2 Å), observed via X-ray crystallography . Thermal gravimetric analysis (TGA) shows:
Q. What role does this compound play in studying enzyme mechanisms involving sulfur radicals?
Answer: It acts as a radical trap in cytochrome P450 or thioredoxin reductase assays:
- Procedure:
Methodological Challenges and Solutions
Q. How to resolve contradictions in reported antioxidant activity data for dithiane derivatives?
Answer: Discrepancies arise from assay conditions. Standardize protocols:
- DPPH assay: Use 0.1 mM substrate in ethanol, measure absorbance at 517 nm.
- Control for autoxidation: Include argon-purged samples .
Report IC50 values with error margins (±5%) .
Q. How to design experiments for isotopic tracing in synthetic pathways using this compound?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
